(1R,2R)-1-Benzyl-2-methylcyclopropan-1-amine;hydrochloride
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Overview
Description
(1R,2R)-1-Benzyl-2-methylcyclopropan-1-amine;hydrochloride is a chiral amine compound with significant applications in various fields of chemistry and biology. This compound is characterized by its cyclopropane ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Benzyl-2-methylcyclopropan-1-amine;hydrochloride typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives .
Industrial Production Methods
Industrial production of this compound often employs large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Benzyl-2-methylcyclopropan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropanone derivatives, while reduction can produce cyclopropylamines .
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-1-Benzyl-2-methylcyclopropan-1-amine;hydrochloride is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it valuable for investigating stereospecific biochemical processes .
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including as a precursor for drug development .
Industry
Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and chiral properties make it a versatile intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of (1R,2R)-1-Benzyl-2-methylcyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate biochemical pathways and influence cellular functions .
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1-Benzyl-2-methylcyclopropan-1-amine
- (1S,2S)-1-Benzyl-2-methylcyclopropan-1-amine
- (1R,2R)-1-Benzyl-2-methylcyclopropan-1-ol
Uniqueness
(1R,2R)-1-Benzyl-2-methylcyclopropan-1-amine;hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in applications requiring high purity and precise control over stereochemical outcomes .
Properties
IUPAC Name |
(1R,2R)-1-benzyl-2-methylcyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-9-7-11(9,12)8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3;1H/t9-,11-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFBQRFSUVJPQM-FOKYBFFNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1(CC2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]1(CC2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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